(4-Benzylpiperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(18-6-7-20(22-14-18)27-19-8-13-26-16-19)24-11-9-23(10-12-24)15-17-4-2-1-3-5-17/h1-7,14,19H,8-13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSOYWJGDXEXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Benzylpiperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, with the molecular formula C21H25N3O3 and a molecular weight of 367.449 g/mol, is a compound of interest in medicinal chemistry. This compound has been investigated for its potential biological activities, particularly as an anti-tubercular agent and as a modulator of tyrosinase activity, which is crucial in melanogenesis.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.449 g/mol |
| Purity | Typically 95% |
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. It is part of a series of substituted N-(6-(4-(benzylpiperazin-1-yl)phenyl)methanones), which have shown promising results against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine and pyridine rings can significantly enhance the potency against this bacterium.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition can be beneficial for treating hyperpigmentation disorders. The compound has been evaluated for its inhibitory effects on tyrosinase derived from Agaricus bisporus. Molecular docking studies suggest that the hydrophobic benzyl groups contribute to its binding affinity, making it a competitive inhibitor with potential applications in dermatological formulations .
Key Findings:
- IC50 Values: The compound exhibited IC50 values comparable to known inhibitors like kojic acid, indicating significant potential for skin whitening applications.
- Cytotoxicity: In vitro assays on B16F10 melanoma cells demonstrated that the compound did not exhibit cytotoxic effects at concentrations up to 200 µM, suggesting a favorable safety profile for further development .
Case Studies
-
Tyrosinase Inhibition Study:
- Objective: Evaluate the inhibitory effect on mushroom tyrosinase.
- Method: Docking studies and enzyme assays were performed.
- Results: The compound showed competitive inhibition with an IC50 value indicating higher potency than several analogues tested.
-
Anti-Tubercular Activity Assessment:
- Objective: Assess efficacy against Mycobacterium tuberculosis.
- Method: Series of compounds synthesized and screened for activity.
- Results: The compound demonstrated significant anti-tubercular activity, warranting further investigation into its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, Compound A is compared to three structurally related compounds based on substituent variations, inferred physicochemical properties, and hypothetical pharmacological relevance.
Table 1: Structural and Hypothetical Property Comparison
*Molecular weight and LogP values are estimated using computational tools (e.g., ChemDraw).
Key Observations:
Piperazine Substituent Effects: The benzyl group in Compound A confers higher lipophilicity (LogP ~2.8) compared to methyl (LogP ~1.2) or cyclohexyl (LogP ~1.8) substituents. Phenylpiperazine analogs (LogP ~2.5) balance lipophilicity and solubility, often seen in serotonin receptor ligands.
Hydroxy or polar groups (e.g., 2-methoxyethoxy) may enhance water solubility but reduce cell permeability.
Hypothetical Pharmacological Profiles: Compound A’s structure aligns with kinase inhibitors (e.g., PI3K or MAPK targets), where lipophilic moieties aid in binding to hydrophobic pockets. Analogs with methoxy groups are frequently associated with adenosine receptor modulation, while polar variants may favor antibacterial applications.
Preparation Methods
Carboxylic Acid Activation and Piperazine Coupling
The most direct route involves coupling 6-((tetrahydrofuran-3-yl)oxy)pyridine-3-carboxylic acid with 4-benzylpiperazine. The carboxylic acid is typically activated using reagents such as EDC/HOBt or HATU , followed by nucleophilic attack by the piperazine nitrogen.
Key Steps :
- Synthesis of 6-((Tetrahydrofuran-3-yl)oxy)pyridine-3-carboxylic Acid :
- Activation and Coupling :
Table 1: Amide Coupling Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | THF-3-yl Br, K₂CO₃, DMF | 65–78 | |
| Acid Activation | HATU, DIPEA, DMF | 70–85 | |
| Piperazine Coupling | 4-Benzylpiperazine, RT, 24h | 70–85 |
Nucleophilic Aromatic Substitution
Halogenated Pyridine Intermediate
This method leverages a halogenated pyridine precursor (e.g., 6-fluoropyridine-3-carbonyl chloride) for subsequent substitution with tetrahydrofuran-3-ol.
Key Steps :
- Synthesis of 6-Fluoropyridine-3-carbonyl Chloride :
Ether Formation :
Piperazine Coupling :
Challenges :
- Steric hindrance from the tetrahydrofuran group may reduce substitution efficiency.
- Requires anhydrous conditions to prevent hydrolysis.
Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
While less common for this target, Suzuki coupling can assemble the pyridine core from boronate esters.
Key Steps :
- Boronate Ester Preparation :
- Coupling with Acyl Chloride :
Limitations :
Alternative Pathways
Reductive Amination
A less explored route involves reductive amination of a ketone intermediate with 4-benzylpiperazine.
Key Steps :
- Synthesis of 6-((Tetrahydrofuran-3-yl)oxy)pyridine-3-carbaldehyde :
Drawbacks :
Comparative Analysis of Methods
Table 2: Method Efficiency and Feasibility
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Amide Coupling | High yield, scalable | Requires acid activation | 70–85 |
| Nucleophilic Substitution | Direct functionalization | Steric hindrance issues | 50–65 |
| Suzuki Coupling | Modular boronate use | Low yield, costly catalysts | 50–55 |
| Reductive Amination | Simple conditions | Low efficiency | 40–50 |
Q & A
Q. How should conflicting data on biological activity between analogs be resolved?
- Methodological Answer :
- Dose-response validation : Retest compounds under identical conditions (e.g., cell density, serum concentration) .
- Off-target profiling : Screen against kinase panels or GPCR libraries to identify polypharmacology .
- Meta-analysis : Compare datasets across published analogs to identify trends (e.g., logP thresholds for activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
